Ethyl erucate chemical and physical properties
Ethyl erucate chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of Ethyl Erucate
Introduction
Ethyl erucate, the ethyl ester of erucic acid, is a long-chain fatty acid ester with significant utility across various scientific and industrial domains.[1][2][3] Formally known by its IUPAC name ethyl (Z)-docos-13-enoate, this compound is derived from the formal condensation of erucic acid's carboxy group with the hydroxy group of ethanol.[2][4] Erucic acid itself is a monounsaturated omega-9 fatty acid predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[5][6]
For researchers, scientists, and drug development professionals, ethyl erucate presents a molecule of interest due to its distinct physicochemical properties. Its long hydrocarbon chain imparts excellent emollient, lubricating, and skin-conditioning characteristics, making it a valuable ingredient in cosmetics and personal care products.[1] Furthermore, its potential applications are being explored in drug delivery systems to enhance the solubility and bioavailability of certain medications, as a flavoring agent in the food industry, and as a reagent in specialized organic synthesis.[1] This guide provides a comprehensive overview of the core chemical and physical properties of ethyl erucate, methodologies for its analysis, and its key applications, grounded in authoritative data to support advanced research and development.
Section 1: Chemical Identity and Structure
The foundational step in understanding any chemical compound is to establish its precise identity through standardized nomenclature and structural representation.
Key Identifiers:
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IUPAC Name: ethyl (Z)-docos-13-enoate[4]
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Synonyms: Erucic acid ethyl ester, Ethyl (13Z)-docosenoate, cis-13-Docosenoic acid ethyl ester[1][7][8]
The structure of ethyl erucate is characterized by a 22-carbon acyl chain inherited from erucic acid, featuring a single cis-double bond between the 13th and 14th carbon atoms. This is attached to an ethyl group via an ester linkage.
Caption: 2D Chemical Structure of Ethyl Erucate.
Section 2: Physicochemical Properties
The physical and chemical properties of ethyl erucate dictate its behavior in various systems and are crucial for formulation, synthesis, and analytical development. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 366.62 - 366.63 g/mol | [1][4][8][9] |
| Appearance | Colorless to light yellow or light orange clear liquid | [1][7] |
| Physical State | Liquid at 20°C | [7][10] |
| Boiling Point | 232 - 234 °C at 8.5 mmHg 229 - 230 °C | [1][2][8][11] |
| Melting Point | 34 °C | [2][3][11] |
| Density | 0.87 g/cm³ or g/mL | [1][7][10] |
| Refractive Index | 1.450 - 1.457 | [1][2][7][8] |
| Solubility | Insoluble in water[12]; Soluble in organic solvents like ethanol.[13] | [12][13] |
| Flash Point | 82.9 - 83 °C | [2][7] |
| Purity (Typical) | ≥ 95% (by GC) | [1][7] |
The long, 24-carbon structure of ethyl erucate is central to its physical properties. Its high molecular weight results in a high boiling point and a waxy solid consistency at lower temperatures, melting to a liquid around 34°C.[2][3][11] The predominantly nonpolar alkyl chain makes it insoluble in water but highly soluble in nonpolar organic solvents, a key characteristic for its use in oleochemical formulations and as a non-aqueous vehicle.[12][13]
Section 3: Synthesis and Chemical Reactivity
Synthesis: Ethyl erucate is synthesized through the Fischer esterification of its parent molecules, erucic acid and ethanol. This acid-catalyzed reaction involves the nucleophilic attack of ethanol on the protonated carboxyl group of erucic acid, followed by the elimination of water to form the ester.
Caption: Fischer Esterification workflow for Ethyl Erucate synthesis.
Chemical Reactivity: As an ester, ethyl erucate undergoes characteristic reactions:
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Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to erucic acid and ethanol.[3]
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Transesterification: It can react with another alcohol in the presence of a catalyst to form a different ester, a reaction fundamental to biodiesel production.[3]
Section 4: Analytical Methodologies - Purity by Gas Chromatography (GC)
To ensure the quality and identity of ethyl erucate, a robust analytical method is required. Gas chromatography with flame ionization detection (GC-FID) is the standard for analyzing fatty acid esters due to their volatility at elevated temperatures.
Principle: This protocol provides a self-validating system for determining the purity of an ethyl erucate sample. The choice of a polar capillary column is critical; it separates fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) based on both chain length and degree of unsaturation. Temperature programming is essential to elute a high-boiling-point compound like ethyl erucate in a reasonable time with sharp, symmetrical peaks.
Experimental Protocol:
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Standard and Sample Preparation: a. Stock Standard (10 mg/mL): Accurately weigh ~100 mg of certified ethyl erucate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane. b. Sample Preparation (10 mg/mL): Prepare the sample identically to the standard. c. System Suitability: Prepare a solution containing both ethyl erucate and a related ester (e.g., ethyl oleate) to verify chromatographic resolution.
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Instrumentation and Conditions:
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Instrument: Gas Chromatograph with FID (GC-FID).
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Column: Polar capillary column (e.g., DB-23, SP-2380, or similar; 30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: These cyanopropyl-based phases provide excellent selectivity for cis/trans isomers and separation by degree of unsaturation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1.0 mL/min.
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C. Rationale: A high split ratio prevents column overloading and ensures sharp peaks.
-
Oven Program:
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Initial Temperature: 150°C, hold for 1 minute.
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Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 10 minutes. Rationale: The temperature ramp allows for the separation of any lower-boiling impurities before eluting the high-boiling ethyl erucate.
-
-
Detector: FID at 260°C.
-
-
Analysis Sequence: a. Inject a solvent blank (hexane) to ensure no system contamination. b. Perform five replicate injections of the stock standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0% for the system to be considered precise. c. Inject the system suitability solution to confirm resolution between ethyl erucate and any adjacent peaks. d. Inject the sample solution in duplicate.
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Data Analysis: a. Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor in the FID. b. Purity (%) = (Area of Ethyl Erucate Peak / Total Area of All Peaks) x 100.
Section 5: Applications in Research and Development
The unique properties of ethyl erucate make it a versatile compound for various applications:
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Cosmetics and Personal Care: It is primarily used as an emollient and skin-conditioning agent in formulations like creams and lotions, providing a smooth, non-greasy feel and improving moisture retention.[1]
-
Pharmaceuticals: Researchers are exploring its use in drug delivery systems, where its lipophilic nature can help improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]
-
Food Industry: It serves as a food additive and flavoring agent, leveraging its stability and non-toxic profile to enhance the sensory attributes of food products.[1]
-
Organic Synthesis: In a laboratory setting, it is used as a reagent or starting material for the synthesis of other complex organic molecules.[1]
-
Sustainable Materials: It is being investigated as a potential bio-based component in the development of biodegradable plastics and lubricants.[1]
Section 6: Safety and Handling
According to available safety data sheets, ethyl erucate is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[14] It does not require hazard pictograms or specific hazard statements.[14] However, standard laboratory best practices should always be followed.
-
Handling: Use in a well-ventilated area. Take precautionary measures against static discharge.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Storage: Store in a cool, dark place is recommended.[7] Some suppliers suggest storage at temperatures from 0-8°C to -20°C.[1][2][8] It may be sensitive to air, so storing under an inert gas is advisable for long-term stability.[7][10]
-
Disposal: Dispose of in accordance with local and national regulations.[14]
Conclusion
Ethyl erucate is a well-characterized long-chain fatty acid ester with a valuable profile of physicochemical properties. Its high molecular weight, lipophilicity, and low toxicity make it a highly functional ingredient in cosmetics, a point of interest for pharmaceutical formulations, and a useful synthon in chemical research. A thorough understanding of its properties, as detailed in this guide, is essential for scientists and researchers aiming to leverage this versatile molecule in product development and scientific discovery.
References
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PubChem. (n.d.). Ethyl erucate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemcasts. (n.d.). Thermophysical Properties of ethyl erucate. Retrieved from [Link]
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CPAchem Ltd. (2024). Safety data sheet - Erucic acid. Retrieved from [Link]
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PubChem. (n.d.). Erucic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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USP. (n.d.). Ethyl Oleate. Retrieved from [Link]
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Wikipedia. (n.d.). Erucic acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Erucic acid (HMDB0002068). Retrieved from [Link]
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Ataman Kimya. (n.d.). ERUCIC ACID. Retrieved from [Link]
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